3,4-dibromo-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLSAAXWGLXUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 3,4 Dibromo 1h Pyrrolo 2,3 C Pyridine
Reactivity of Bromine Substituents in Transition Metal-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine core possess distinct electronic environments. The C4-bromine is attached to the electron-deficient pyridine (B92270) ring, while the C3-bromine is on the electron-rich pyrrole (B145914) ring. This electronic differentiation is the basis for achieving regioselective functionalization through transition metal-catalyzed cross-coupling reactions. Typically, the C-Br bond on the pyridine ring is more reactive towards oxidative addition to a low-valent transition metal center (like Pd(0)), which is the initial step in most cross-coupling catalytic cycles. This allows for selective substitution at the C4 position while leaving the C3 position available for subsequent transformations.
Palladium-catalyzed reactions are among the most powerful and versatile tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For substrates like this compound, these methods offer a pathway to introduce a wide array of substituents.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.
While the Suzuki-Miyaura coupling is widely applied to various dibromoheterocycles, a detailed investigation specifically documenting the regioselective arylation or vinylation of this compound is not extensively covered in the available literature. Based on general reactivity principles, it is anticipated that the reaction would preferentially occur at the more electrophilic C4 position. Optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be critical to control mono- versus di-substitution and to achieve high yields.
Table 1: Representative Suzuki-Miyaura Coupling Conditions (General)
| Parameter | Description |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, PPh₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/Water, Toluene, DMF |
| Boron Reagent | Arylboronic acids, vinylboronic acids |
Note: This table represents general conditions for Suzuki-Miyaura couplings and is not based on specific experimental data for this compound.
The Negishi coupling involves the reaction between an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. It is a powerful method for C-C bond formation, particularly for creating sp²-sp³, sp²-sp², and sp²-sp bonds. Organozinc reagents are generally more reactive than organoborons, which can be advantageous for less reactive halides.
Specific studies detailing the application of the Negishi coupling to this compound were not identified in a review of the current literature. For a dihalogenated substrate of this nature, selective mono-alkylation or mono-arylation at the C4 position would be the expected outcome under carefully controlled conditions, leveraging the higher reactivity of the C4-Br bond.
The Sonogashira coupling is a highly effective method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org This reaction is fundamental for the synthesis of arylalkynes and conjugated enynes.
Table 2: Typical Sonogashira Coupling Conditions (General)
| Parameter | Description |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF |
| Alkyne | Terminal alkynes (e.g., phenylacetylene) |
Note: This table represents general conditions for Sonogashira couplings and is not based on specific experimental data for this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize carbon-nitrogen bonds by reacting an amine with an aryl halide. medchemexpress.comwikipedia.org This transformation has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. wikipedia.org The reaction typically requires a palladium source, a phosphine ligand, and a base. organic-chemistry.org
A literature search did not yield specific examples or detailed research findings on the Buchwald-Hartwig amination of this compound. Based on the established reactivity of similar heterocyclic systems, a regioselective amination would be expected to occur at the C4 position. The choice of ligand (e.g., BINAP, XPhos) and base (e.g., NaOt-Bu, Cs₂CO₃) would be crucial in controlling the reaction's efficiency and selectivity. wikipedia.org
Beyond the widely used palladium-catalyzed reactions, other transition metal-catalyzed couplings offer alternative synthetic routes.
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium complexes. organic-chemistry.org It is a powerful method for forming C-C bonds but its scope can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups. broadpharm.com
The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. wikipedia.org Stannanes are stable to air and moisture, and the reaction conditions are generally mild, offering broad functional group tolerance. However, the toxicity of organotin compounds is a significant drawback. wikipedia.org
Specific applications of either the Kumada or Stille coupling reactions to this compound have not been documented in the reviewed scientific literature. For both reactions, selective C-C bond formation at the more reactive C4-position would be the anticipated outcome.
Advanced Spectroscopic and Structural Characterization of 3,4 Dibromo 1h Pyrrolo 2,3 C Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine can be assembled.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as the N-H proton of the pyrrole moiety. The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms, including quaternary carbons which lack proton attachments.
While specific experimental data for this compound is not publicly available, expected chemical shifts can be predicted based on data from analogous structures like 4-bromopyridine (B75155) and other pyrrolopyridine derivatives. chemicalbook.comnih.gov The bromine atoms are expected to have a significant deshielding effect on adjacent carbons and protons.
Expected NMR Chemical Shift Assignments for this compound
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| H1 (N-H) | > 11.0 (broad) | - |
| H2 | ~7.5 - 7.8 | ~125 - 130 |
| H5 | ~8.0 - 8.3 | ~145 - 150 |
| H7 | ~7.2 - 7.5 | ~115 - 120 |
| C2 | - | ~125 - 130 |
| C3 | - | ~100 - 105 (C-Br) |
| C3a | - | ~128 - 132 |
| C4 | - | ~110 - 115 (C-Br) |
| C5 | - | ~145 - 150 |
| C7 | - | ~115 - 120 |
Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a cross-peak would be expected between H2 and the N-H proton (H1), and potentially a weak correlation between H5 and H7 across the nitrogen atom of the pyridine ring, confirming their positions within the heterocyclic system. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It allows for the definitive assignment of protonated carbon signals. For instance, the signals for H2, H5, and H7 would each show a correlation to their respective carbon atoms (C2, C5, and C7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is vital for identifying quaternary carbons and piecing together the molecular framework. sdsu.eduyoutube.com Key expected correlations for this compound would include:
H2 correlating to C3, C3a, and C7a.
H5 correlating to C4, C7, and C3a.
H7 correlating to C5, C7a, and C3a. These long-range couplings are essential for confirming the fusion of the pyrrole and pyridine rings and the positions of the bromine substituents. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the conformation and stereochemistry of molecules. In a planar molecule like this, NOESY can help confirm through-space proximities, such as between H2 and H7.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this compound, the presence of two bromine atoms is the most defining feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak.
The mass spectrum would exhibit a cluster of peaks for the molecular ion [M]⁺:
A peak for the molecule containing two ⁷⁹Br atoms.
A peak at [M+2]⁺ for the molecule with one ⁷⁹Br and one ⁸¹Br, which would be approximately twice the intensity of the M⁺ peak.
A peak at [M+4]⁺ for the molecule with two ⁸¹Br atoms, with an intensity similar to the M⁺ peak.
This distinctive 1:2:1 intensity ratio is a clear indicator of a dibrominated compound. Common fragmentation pathways for related heterocyclic halides include the loss of a bromine radical (Br•) or the elimination of HBr. nih.gov
Predicted Mass Spectrometry Fragments for this compound
| m/z Value (approx.) | Identity | Notes |
|---|---|---|
| 274/276/278 | [C₇H₄Br₂N₂]⁺ | Molecular ion cluster (M, M+2, M+4) |
| 195/197 | [C₇H₄BrN₂]⁺ | Loss of one Br atom |
| 116 | [C₇H₄N₂]⁺ | Loss of two Br atoms |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
For this compound, the IR spectrum would show characteristic absorption bands confirming key structural features. The N-H bond of the pyrrole ring typically shows a distinct stretching vibration. nih.gov The aromatic C-H bonds and the C=C and C=N double bonds of the fused rings also produce characteristic signals. nih.gov
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H Stretch | Pyrrole Ring |
| 3000 - 3150 | C-H Stretch | Aromatic Rings |
| 1620 - 1450 | C=C and C=N Stretch | Aromatic Rings |
| 1200 - 1000 | C-N Stretch | Aromatic Rings |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While specific crystal structure data for this compound is not available, analysis of related pyrrolopyridine structures reveals key insights.
It is expected that the 1H-pyrrolo[2,3-c]pyridine core is nearly planar. In the solid state, molecules would likely be arranged in a way that maximizes intermolecular interactions. A prominent interaction would be intermolecular hydrogen bonding between the N-H proton of the pyrrole ring of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule, often forming centrosymmetric dimers. This type of N-H···N hydrogen bonding is a common feature in the crystal structures of azaindoles.
Advanced Spectroscopic Methods for Electronic and Vibrational Structure Insights
Beyond the standard characterization techniques, advanced methods can probe the electronic and vibrational properties of the molecule.
UV-Visible and Fluorescence Spectroscopy: These techniques provide information about the electronic transitions within the molecule. Like other azaindoles, this compound is expected to have strong absorptions in the UV region corresponding to π-π* transitions within the conjugated aromatic system. The specific wavelengths of absorption and emission are sensitive to the substitution pattern and solvent environment.
Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for predicting and corroborating experimental spectroscopic data. DFT can be used to calculate optimized molecular geometry, theoretical vibrational frequencies (IR), NMR chemical shifts, and electronic spectra (UV-Vis). These theoretical investigations can aid in the assignment of complex spectra and provide a deeper understanding of the molecule's electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Theoretical and Computational Studies of 3,4 Dibromo 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine. By solving approximations of the Schrödinger equation, these methods provide insights into the molecule's stability, reactivity, and electronic properties.
The electronic structure of the parent 1H-pyrrolo[2,3-c]pyridine scaffold is significantly influenced by the fusion of the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine (B92270) ring. The introduction of two bromine atoms at the C3 and C4 positions further modulates this electronic landscape through inductive and resonance effects. DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can precisely map this. ajchem-a.comnih.gov
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For pyrrolopyridine systems, the HOMO is typically distributed over the electron-rich pyrrole moiety, while the LUMO is located more on the pyridine ring. The bromine atoms, with their lone pairs, can influence the HOMO energy level, while their electron-withdrawing nature affects the LUMO. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com For a related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, a large HOMO-LUMO gap was found, suggesting high kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, these maps would show regions of negative potential (red/yellow) around the electronegative nitrogen atom of the pyridine ring and the bromine atoms, indicating sites susceptible to electrophilic attack. The hydrogen on the pyrrole nitrogen (N-1) would exhibit a positive potential (blue), highlighting its acidic character and propensity for hydrogen bonding. ajchem-a.combohrium.com
Reactivity Descriptors: Conceptual DFT provides reactivity descriptors that quantify these characteristics. Parameters such as electronegativity, chemical hardness, and softness are derived from the HOMO and LUMO energies to predict the global reactivity of the molecule.
| Computational Parameter | Typical Information Yielded | Relevance to this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Indicates susceptibility to electrophilic attack, likely on the pyrrole ring. |
| LUMO Energy | Electron-accepting ability | Indicates susceptibility to nucleophilic attack, likely on the pyridine ring. |
| HOMO-LUMO Gap (ΔE) | Chemical stability and reactivity | A larger gap suggests higher kinetic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Identifies nucleophilic (N-pyridine) and electrophilic (N-H pyrrole) regions. bohrium.com |
Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR chemical shifts, IR frequencies)
Computational methods are widely used to predict spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds.
NMR Chemical Shifts: Predicting ¹H and ¹³C NMR spectra is a common application of computational chemistry. pearson.com By calculating the magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can obtain theoretical chemical shifts that often correlate well with experimental data. For this compound, predictions would show deshielding of the protons on the pyridine ring compared to those on the pyrrole ring. The proton on the pyrrole nitrogen would likely appear as a broad singlet at a higher chemical shift. The carbon atoms bonded to bromine (C3 and C4) would show characteristic shifts in the ¹³C NMR spectrum. Databases for related isomers like 1H-pyrrolo[2,3-b]pyridine can provide a basis for comparison. spectrabase.comspectrabase.com
IR Frequencies: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations identify the energies corresponding to bond stretching, bending, and other molecular vibrations. For this compound, key predicted frequencies would include the N-H stretch of the pyrrole ring (typically above 3100 cm⁻¹), C-H stretching vibrations, C=C and C=N stretching in the aromatic rings (1400-1600 cm⁻¹), and C-Br stretching vibrations at lower frequencies. Comparing these calculated frequencies, often scaled to correct for anharmonicity and method limitations, with experimental FT-IR data is a powerful tool for structural verification. researchgate.netmdpi.com
| Spectroscopic Property | Key Predicted Feature | Underlying Computational Method |
|---|---|---|
| ¹H NMR Chemical Shift | Distinct signals for pyrrole and pyridine ring protons; N-H proton signal. | DFT with GIAO method. |
| ¹³C NMR Chemical Shift | Shifts for C-Br, and carbons in both heterocyclic rings. | DFT with GIAO method. |
| IR Frequencies | N-H stretch, aromatic C-H stretches, C=C/C=N ring stretches, C-Br stretches. | DFT frequency calculations. |
Analysis of Tautomeric Equilibria and Relative Stability of the Pyrrole Nitrogen (N-1)
Tautomerism is a critical consideration for heterocyclic compounds. For this compound, the primary tautomeric equilibrium involves the position of the hydrogen atom on the bicyclic ring system. While the 1H-tautomer (with hydrogen on the pyrrole nitrogen) is generally the most stable for pyrrolopyridines, other forms are theoretically possible.
Computational studies can quantify the relative energies and thermodynamic stabilities of different tautomers. By calculating the Gibbs free energy of each potential tautomer (e.g., where the proton migrates from N-1 to the pyridine nitrogen N-6), their equilibrium populations can be predicted. Such studies on related systems like 2-aminopyridines have shown that the canonical amino form is significantly more stable than its imino tautomers. nih.gov For this compound, the aromaticity of both rings in the 1H-tautomer strongly favors its stability. Solvation effects can also be modeled using methods like the Polarizable Continuum Model (PCM) to understand how the tautomeric equilibrium might shift in different solvents. nih.gov Transition state calculations can further determine the energy barriers for interconversion between tautomers. nih.gov
Reaction Mechanism Studies of Key Synthetic Transformations (e.g., regioselective bromination, cross-coupling)
Theoretical chemistry offers profound insights into the reaction mechanisms, transition states, and factors controlling the regioselectivity of synthetic transformations.
Regioselective Bromination: The synthesis of the title compound likely involves the bromination of the 1H-pyrrolo[2,3-c]pyridine scaffold. DFT can be used to model the mechanism of electrophilic aromatic substitution. The reaction pathway would be explored by locating the transition state for the attack of an electrophilic bromine species (e.g., Br₂) on different positions of the pyrrolopyridine ring. The calculations would likely confirm that substitution occurs preferentially on the electron-rich pyrrole ring. The activation energies calculated for attack at each position would explain the observed regioselectivity. rsc.orgmdpi.com
Cross-Coupling Reactions: The bromine atoms on this compound are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. wikipedia.org The catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org DFT studies can model each of these steps:
Oxidative Addition: Calculation of the energy barrier for the insertion of a Pd(0) catalyst into the C3-Br versus the C4-Br bond can predict which position is more reactive. Generally, the C4 position on the pyridine ring might be more susceptible to oxidative addition.
Transmetalation: The transfer of an organic group from a boronic acid (in Suzuki coupling) to the palladium center can be modeled. organic-chemistry.org
Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, is also amenable to computational analysis.
By mapping the potential energy surface of the entire catalytic cycle, researchers can understand the factors that control reaction efficiency and selectivity. beilstein-journals.org
Molecular Modeling for Conformation and Interactions (as a scaffold, without biological implications)
Beyond electronic properties, molecular modeling is used to study the three-dimensional structure and conformational preferences of this compound as a molecular scaffold. The pyrrolopyridine core is relatively rigid and planar.
Molecular mechanics or DFT can be used to perform conformational analysis, especially when substituents are added to the core. This is crucial when the scaffold is used as a building block for larger, more complex molecules in materials science or supramolecular chemistry. mdpi.com Modeling can predict dihedral angles, bond lengths, and potential steric clashes between different parts of a molecule built upon this scaffold. researchgate.net For example, when designing a polymer or a molecular tweezer, modeling can help understand how the dibrominated pyrrolopyridine unit will orient itself and interact with other components through non-covalent forces like pi-stacking or halogen bonding, without invoking any biological targets. nih.gov
3,4 Dibromo 1h Pyrrolo 2,3 C Pyridine As a Versatile Synthetic Intermediate
Role in the Construction of Diverse 1H-Pyrrolo[2,3-c]pyridine Libraries
The dibrominated structure of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine provides an excellent platform for the generation of diverse chemical libraries. The differential reactivity of the two bromine atoms can be exploited to introduce a variety of substituents in a stepwise manner. This sequential functionalization is a key strategy in combinatorial chemistry for creating large numbers of structurally related compounds.
Modern drug discovery often relies on the screening of such compound libraries to identify new therapeutic agents. The pyrrolo[2,3-c]pyridine core is a recognized pharmacophore, and the ability to generate a multitude of derivatives from a single, versatile starting material like its 3,4-dibromo variant is of significant interest. For instance, one bromine atom can be selectively replaced via a Suzuki coupling reaction, followed by a different coupling reaction, such as a Buchwald-Hartwig amination, at the second bromine position. This approach allows for the introduction of two different points of diversity in a controlled fashion.
Precursor to Highly Functionalized and Polysubstituted Pyrrolo[2,3-c]pyridine Derivatives
The two bromine atoms on the this compound scaffold are amenable to a variety of cross-coupling reactions, making it a powerful precursor for highly functionalized and polysubstituted derivatives. Palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are commonly employed to form new carbon-carbon bonds, while the Buchwald-Hartwig amination is used to introduce carbon-nitrogen bonds. wikipedia.org
The ability to selectively functionalize the C3 and C4 positions allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties. For example, the introduction of aryl groups via Suzuki coupling can significantly alter the photophysical properties of the molecule, while the addition of amino groups through Buchwald-Hartwig amination can introduce hydrogen bonding capabilities and potential biological activity.
Table 1: Examples of Cross-Coupling Reactions on Bromo-pyrrolopyridine Scaffolds
| Reaction Type | Reagents | Product Type | Potential Application |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | Aryl-substituted pyrrolopyridines | Kinase inhibitors, Organic electronics |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino-substituted pyrrolopyridines | Medicinal chemistry, Ligand design |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl-substituted pyrrolopyridines | Materials science, Natural product synthesis |
This table represents common reactions for this class of compounds; specific data for this compound is limited in publicly available literature.
Enabling Scaffold for Complex Heterocyclic Natural Product Synthesis (focus on synthetic strategy and efficiency)
While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its potential as a key intermediate is significant. Many marine alkaloids and other complex natural products contain the pyrrolopyridine core structure. The dibromo-scaffold provides a strategic starting point for the efficient construction of these intricate molecules.
A synthetic strategy employing this intermediate would likely involve a series of regioselective cross-coupling reactions to build up the desired substitution pattern. The efficiency of such a synthesis is enhanced by the commercial availability of the starting material and the high yields often associated with modern cross-coupling methods. This approach allows for the late-stage introduction of complex fragments, a desirable feature in natural product synthesis that enables the preparation of analogues for structure-activity relationship studies.
Application in the Development of Advanced Organic Materials (e.g., for optoelectronic applications, if chemically relevant via polymerization of derivatives)
The pyrrolo[2,3-c]pyridine core, being an electron-rich heteroaromatic system, has potential applications in the field of organic materials. Through the functionalization of the 3,4-dibromo precursor, it is possible to synthesize derivatives with tailored electronic properties suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
For example, extending the π-conjugation of the pyrrolopyridine system through the introduction of aryl or vinyl groups via cross-coupling reactions can tune the HOMO/LUMO energy levels and the optical band gap of the material. Furthermore, the introduction of polymerizable groups would allow for the incorporation of the pyrrolopyridine unit into conductive polymers, potentially leading to new materials with interesting optoelectronic properties.
Strategy for Modular Chemical Synthesis and Divergent Pathways
The concept of modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a cornerstone of modern organic chemistry. This compound is an excellent example of a modular scaffold that enables divergent synthetic pathways.
Starting from this single precursor, a chemist can choose to functionalize the C3 and C4 positions with a wide variety of building blocks using a selection of reliable cross-coupling reactions. This divergent approach allows for the rapid generation of a multitude of analogues from a common intermediate. For example, one could envision a synthetic plan where the C3 position is functionalized with a library of arylboronic acids, and the resulting products are then further diversified by coupling a library of amines at the C4 position. This strategy is highly efficient for exploring chemical space and optimizing the properties of the target molecules.
Future Research Directions and Unexplored Chemical Space
Development of Novel and Sustainable Synthetic Routes to 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine
The efficient and sustainable synthesis of This compound is the gateway to its broader application. While specific routes to this exact isomer are not extensively documented, existing methods for other azaindoles can be adapted and optimized. researchgate.netresearchgate.net Future research should focus on developing synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.
A promising starting point for the synthesis of 6-azaindoles involves the use of appropriately substituted pyridines. mdpi.com For instance, a potential route to This compound could commence from a commercially available or readily synthesized 3,4-dibromopyridine (B81906) precursor. The subsequent annulation of the pyrrole (B145914) ring could be achieved through various established methodologies, such as the Batcho-Leimgruber or Hemetsberger-Knittel indole (B1671886) syntheses, which would require further investigation and optimization for this specific substrate. researchgate.net
Furthermore, the exploration of C-H activation strategies on the pyridine (B92270) or pyrrole ring of a suitable precursor could offer a more atom-economical approach. rsc.orgresearchgate.net Research into transition-metal-catalyzed C-H functionalization could lead to more direct and environmentally benign synthetic pathways. lucp.netbeilstein-journals.org
Investigation of Underexplored Reactivity Patterns and Site-Selectivity Control
The two bromine atoms on the This compound scaffold exhibit differential reactivity, which is a key area for future investigation. The electronic environment of the C3-bromo substituent on the pyrrole ring and the C4-bromo substituent on the pyridine ring are distinct, suggesting that site-selective reactions are feasible.
Future studies should systematically explore the reactivity of each bromine atom towards various reagents and reaction conditions. This includes investigating susceptibility to metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution. Understanding the inherent reactivity differences will be crucial for the controlled, stepwise functionalization of the molecule. For instance, the greater electron deficiency of the pyridine ring might render the C4-bromo position more susceptible to certain nucleophilic attacks compared to the C3-bromo position on the more electron-rich pyrrole ring.
Chemo-, Regio-, and Stereoselective Functionalization of the Dibrominated Scaffold
Building upon the understanding of site-selectivity, a significant area of future research lies in the development of highly selective functionalization methods. The ability to selectively modify one bromine position while leaving the other intact is paramount for building molecular complexity.
Table 1: Potential Selective Functionalization Reactions for this compound
| Reaction Type | Potential Selectivity | Rationale |
| Suzuki-Miyaura Coupling | C4- or C3-selective | Differentiated reactivity of C-Br bonds based on the electronic nature of the pyridine and pyrrole rings. nih.gov |
| Buchwald-Hartwig Amination | C4- or C3-selective | Similar to Suzuki-Miyaura, the choice of catalyst and reaction conditions could favor one position over the other. nih.gov |
| Sonogashira Coupling | C4- or C3-selective | The differential reactivity can be exploited for the selective introduction of alkyne moieties. nih.gov |
| Stille Coupling | C4- or C3-selective | Provides an alternative cross-coupling method with potentially different selectivity profiles. |
| Nucleophilic Aromatic Substitution | Likely C4-selective | The electron-deficient pyridine ring is generally more susceptible to nucleophilic attack. enamine.net |
The development of chemo-, regio-, and stereoselective methods will enable the synthesis of a vast library of derivatives from a single dibrominated precursor. For example, a selective Suzuki-Miyaura coupling at one position, followed by a different cross-coupling reaction at the other, would allow for the introduction of two distinct functionalities. Furthermore, if chiral catalysts or reagents are employed in these transformations, the synthesis of enantiomerically pure derivatives could be achieved, which is of significant importance in drug discovery. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Production
To accelerate the exploration of the chemical space around This compound , the integration of its synthesis and functionalization into modern high-throughput technologies is essential. Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for straightforward scalability. uc.ptnih.gov
Future research should focus on adapting the synthetic routes for this compound to continuous flow processes. uc.pt This would not only allow for more efficient and reproducible production of the core scaffold but also facilitate the rapid generation of derivative libraries through sequential in-line functionalization reactions.
Furthermore, the use of automated synthesis platforms, which can perform multiple reactions in parallel, would significantly expedite the drug discovery process. researchgate.netyoutube.com By combining automated synthesis with high-throughput screening, a large number of derivatives of This compound could be rapidly synthesized and evaluated for their biological activity.
Advanced Computational Modeling for Rational Design of New Derivatives and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into the reactivity and properties of This compound and its derivatives. researchgate.net These theoretical studies can guide experimental work and accelerate the discovery of new compounds with desired properties.
Future computational research should focus on:
Predicting Reactivity and Site-Selectivity: DFT calculations can be used to model the electronic structure of the molecule and predict the relative reactivity of the two bromine atoms towards various electrophiles and nucleophiles. This can help in the rational design of selective functionalization strategies.
Rational Design of Novel Derivatives: Molecular docking studies can be employed to design derivatives with high affinity for specific biological targets. researchgate.net By computationally screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates.
Elucidating Reaction Mechanisms: Computational modeling can be used to investigate the mechanisms of key reactions, such as cross-coupling and C-H activation, providing a deeper understanding that can be used to optimize reaction conditions.
By combining these computational approaches with experimental validation, a more efficient and targeted exploration of the chemical space surrounding This compound can be achieved.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine, and how is the product characterized?
- Methodological Answer : The synthesis typically involves sequential bromination of the pyrrolo[2,3-c]pyridine core. For example, bromination using reagents like N-bromosuccinimide (NBS) in acetone at room temperature can introduce bromine atoms at the 3- and 4-positions . Post-synthesis, purification via silica gel chromatography is common. Structural confirmation employs H and C NMR to verify substitution patterns and HRMS for molecular weight validation. Additional characterization may include IR spectroscopy to confirm functional groups .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- H NMR : Identifies proton environments, with aromatic protons typically appearing as doublets or triplets (e.g., δ 7.23–8.30 ppm for pyrrolopyridine derivatives) .
- C NMR : Confirms carbon frameworks, including quaternary carbons bearing bromine atoms (δ ~100–130 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]) with precision ≤5 ppm error .
- X-ray crystallography (if crystalline): Resolves regiochemistry ambiguities .
Advanced Research Questions
Q. How can researchers address low regioselectivity during bromination of pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer : Regioselectivity challenges arise due to competing reactive sites. Strategies include:
- Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy groups) to steer bromination to desired positions, followed by removal .
- Reagent Optimization : Use selective brominating agents (e.g., Selectfluor® for electrophilic fluorination prior to bromination) .
- Computational Modeling : Apply density functional theory (DFT) to predict reactive sites based on electron density maps .
Q. What strategies improve the yield of cross-coupling reactions involving this compound?
- Methodological Answer : Optimize:
- Catalyst Systems : Palladium catalysts (e.g., Pd(PPh)) with ligands like XPhos enhance Suzuki-Miyaura coupling efficiency with aryl boronic acids .
- Solvent Choice : Use polar aprotic solvents (e.g., dioxane/water mixtures) to stabilize intermediates and improve reaction rates .
- Temperature Control : Elevated temperatures (80–105°C) are often required for complete conversion but must balance decomposition risks .
Q. How can contradictions in reported biological activities of 3,4-dibromo derivatives be resolved?
- Methodological Answer : Discrepancies (e.g., proton pump inhibition vs. analgesic effects) may stem from:
- Assay Variability : Standardize cell lines (e.g., HEK293 for ion transport assays) and control pH conditions to ensure reproducibility .
- Structural Modifications : Perform SAR studies by synthesizing analogs (e.g., replacing bromine with methyl or cyano groups) to isolate activity drivers .
- Metabolic Stability : Evaluate pharmacokinetics (e.g., microsomal stability assays) to distinguish intrinsic activity from bioavailability effects .
Data Analysis and Experimental Design
Q. How should researchers analyze conflicting purity data from HPLC and NMR for 3,4-dibromo derivatives?
- Methodological Answer :
- HPLC-DAD/MS : Use orthogonal methods to detect low-level impurities (e.g., diastereomers or residual solvents) that NMR may miss .
- Quantitative NMR (qNMR) : Integrate proton signals against a calibrated internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity assessment .
- Elemental Analysis : Confirm stoichiometry of Br atoms via combustion analysis to rule out debromination side products .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use software like Gaussian or ORCA to model transition states and calculate activation energies for SNAr reactions at C-3 vs. C-4 .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic hotspots (e.g., C-4 in 3,4-dibromo derivatives) to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
